

spectral data interpretation for 2-cyano-N-(4-nitrophenyl)acetamide

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Compound of Interest

Compound Name: 2-cyano-N-(4-nitrophenyl)acetamide

Cat. No.: B3018879

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An In-depth Technical Guide to the Spectral Data Interpretation of 2-cyano-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and interpretation of the spectral data for the compound **2-cyano-N-(4-nitrophenyl)acetamide**. The document outlines the expected spectroscopic characteristics based on its molecular structure, offers detailed experimental protocols for its synthesis and analysis, and presents the data in a clear, structured format for scientific reference.

Molecular Structure Overview

2-cyano-N-(4-nitrophenyl)acetamide ($C_9H_7N_3O_3$, Molar Mass: 205.17 g/mol) is a compound featuring several key functional groups that give rise to a distinct spectroscopic fingerprint.^{[1][2]} Understanding its structure is fundamental to interpreting its spectral data. The key structural components are:

- A p-substituted Nitrophenyl Ring: A benzene ring substituted with a nitro group ($-NO_2$) and an acetamide group at positions 1 and 4.
- An Amide Linkage: A secondary amide ($-CONH-$) connecting the nitrophenyl ring to the cyanoacetyl group.

- A Methylene Group: A $\text{-CH}_2\text{-}$ group adjacent to both the amide carbonyl and the nitrile group.
- A Nitrile Group: A cyano group ($\text{-C}\equiv\text{N}$).

The combination of these features allows for detailed characterization using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted quantitative data for each major spectroscopic technique.

Table 1: Predicted FTIR Spectral Data

Functional Group	Vibration Mode	Expected Wavenumber (cm^{-1})	Intensity
Amide N-H	Stretching	3350 - 3250	Medium
Aromatic C-H	Stretching	3100 - 3000	Medium-Weak
Methylene C-H	Asymmetric/Symmetric Stretching	2960 - 2850	Weak
Nitrile ($\text{C}\equiv\text{N}$)	Stretching	2260 - 2220	Medium-Sharp
Amide C=O (Amide I)	Stretching	1700 - 1660	Strong
Amide N-H Bend (Amide II)	Bending	1570 - 1515	Medium
Nitro N=O	Asymmetric Stretching	1550 - 1500	Strong
Aromatic C=C	Stretching	1600 - 1475	Medium-Weak
Nitro N=O	Symmetric Stretching	1370 - 1330	Strong

Table 2: Predicted ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Proton Label	Chemical Environment	Predicted Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H _a	Amide Proton (-NH)	10.5 - 11.0	Singlet (s)	-	1H
H _e , H _{e'}	Aromatic Protons (ortho to -NO ₂)	8.20 - 8.30	Doublet (d)	~9.0	2H
H _d , H _{d'}	Aromatic Protons (ortho to -NH)	7.85 - 7.95	Doublet (d)	~9.0	2H
H _x	Methylene Protons (-CH ₂ -)	3.90 - 4.10	Singlet (s)	-	2H

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Label	Chemical Environment	Predicted Shift (δ , ppm)
C ₁	Carbonyl Carbon (C=O)	164 - 168
C ₂	Nitrile Carbon (C≡N)	115 - 118
C ₃	Methylene Carbon (-CH ₂)	25 - 30
C ₄	Aromatic C (ipso, attached to -NH)	144 - 146
C ₅ , C _{5'}	Aromatic C (ortho to -NH)	119 - 121
C ₆ , C _{6'}	Aromatic C (ortho to -NO ₂)	124 - 126
C ₇	Aromatic C (ipso, attached to -NO ₂)	142 - 144

Table 4: Predicted Mass Spectrometry (EI) Data

m/z Value	Proposed Fragment	Notes
205	$[\text{C}_9\text{H}_7\text{N}_3\text{O}_3]^+$	Molecular Ion (M^+)
165	$[\text{M} - \text{CH}_2\text{CN}]^+$	Loss of the cyanoacetonitrile radical
138	$[\text{O}_2\text{N}-\text{C}_6\text{H}_4-\text{NH}_2]^+$	p-Nitroaniline cation radical
122	$[\text{O}_2\text{N}-\text{C}_6\text{H}_4]^+$	Loss of the acetamide group
67	$[\text{NHCOCH}_2\text{CN}]^+$	Cyanoacetamide fragment

In-Depth Spectral Interpretation

FTIR Spectrum Analysis

The FTIR spectrum provides direct evidence for the key functional groups. A sharp, medium-intensity peak around 2240 cm^{-1} is characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch. The amide group is confirmed by a strong absorption between $1700\text{--}1660\text{ cm}^{-1}$ (Amide I, $\text{C}=\text{O}$ stretch) and a medium band around 3300 cm^{-1} (N-H stretch). The presence of the nitro group is unequivocally identified by two strong bands: one for asymmetric stretching near 1530 cm^{-1} and another for symmetric stretching around 1350 cm^{-1} . Aromatic C-H stretching appears above 3000 cm^{-1} , while the aliphatic $-\text{CH}_2-$ stretching is found just below 3000 cm^{-1} .

^1H NMR Spectrum Analysis

The ^1H NMR spectrum reveals the specific arrangement of protons in the molecule.

- Amide Proton:** A deshielded singlet appearing far downfield ($\delta > 10.5\text{ ppm}$) is characteristic of the amide N-H proton. Its integration corresponds to one proton.
- Aromatic Protons:** The para-substituted ring creates a symmetrical AA'BB' system, which typically resolves into two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group (H_e , $\text{H}_{e'}$) are the most deshielded, appearing around $\delta 8.25\text{ ppm}$. The protons ortho to the amide group (H_d , $\text{H}_{d'}$) are slightly more shielded and appear further upfield at approximately $\delta 7.90\text{ ppm}$. Both signals integrate to 2H and show a typical ortho-coupling constant of $J \approx 9.0\text{ Hz}$.

- **Methylene Protons:** The two protons of the $\text{-CH}_2\text{-}$ group are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet at around δ 4.0 ppm, integrating to 2H.

^{13}C NMR Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum confirms the carbon framework. Seven distinct signals are expected due to molecular symmetry.

- **Carbonyl and Nitrile Carbons:** The amide carbonyl carbon (C_1) is significantly deshielded, appearing at δ ~165 ppm. The nitrile carbon (C_2) is found in the characteristic region of δ 115-118 ppm.
- **Aromatic Carbons:** Four signals represent the aromatic carbons. The two ipso-carbons (C_4 and C_7), directly attached to the nitrogen atoms of the amide and nitro groups, are the most downfield of the aromatic signals. The remaining two signals correspond to the pairs of equivalent C-H carbons on the ring (C_5/C_5' and C_6/C_6').
- **Methylene Carbon:** The aliphatic $\text{-CH}_2\text{-}$ carbon (C_3) is the most shielded, appearing furthest upfield at δ ~25-30 ppm.

Mass Spectrum Analysis

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak (M^+) should be observed at m/z 205, corresponding to the molecular formula $\text{C}_9\text{H}_7\text{N}_3\text{O}_3$.^[1] Key fragmentation pathways include the cleavage of the amide bond and the loss of the cyanoacetyl side chain, leading to characteristic fragments such as the p-nitroaniline cation (m/z 138).

Experimental Protocols

Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide

This protocol describes a standard laboratory procedure for the synthesis via acylation.

- **Preparation of Cyanoacetyl Chloride:** In a round-bottom flask equipped with a reflux condenser and a drying tube, combine cyanoacetic acid (1.0 eq) with thionyl chloride (1.5 eq). Heat the mixture gently to 50-60 °C under a fume hood for 1-2 hours until gas evolution

ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude cyanoacetyl chloride, which can be used directly.

- **Acylation Reaction:** Dissolve 4-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a flask cooled in an ice bath (0 °C).
- **Addition:** Add the freshly prepared cyanoacetyl chloride (1.0 eq) dropwise to the stirred solution of 4-nitroaniline over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and remove the solvent under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure **2-cyano-N-(4-nitrophenyl)acetamide** as a solid.

Spectroscopic Analysis Methodology

- **FTIR Spectroscopy:** The infrared spectrum is recorded using a Fourier-Transform Infrared spectrophotometer. The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet.^[1] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Data is collected over a range of 4000-400 cm^{-1} .
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- **Mass Spectrometry:** Mass spectra are obtained using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. The sample is introduced directly or

via a chromatographic inlet. The instrument is scanned over a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2-cyano-N-(4-nitrophenyl)acetamide** using the described spectroscopic techniques.

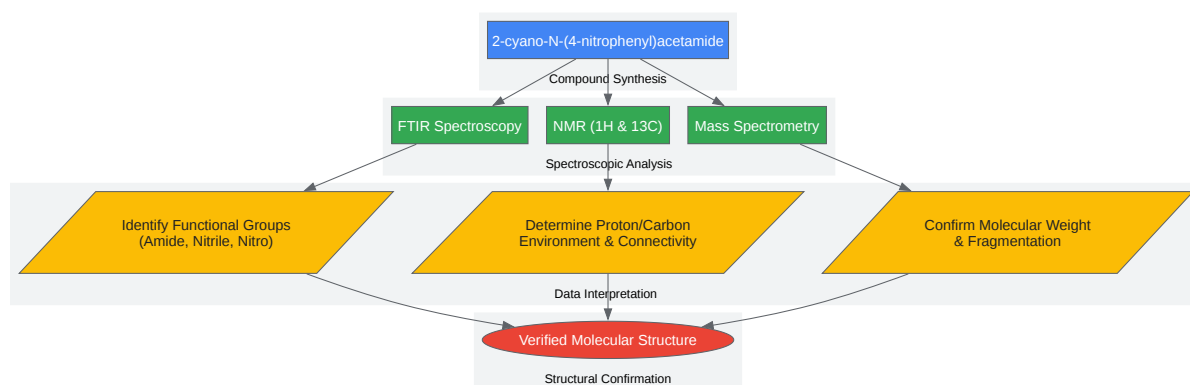


Figure 1. Workflow for Spectral Data Interpretation

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Caption: Workflow for the structural elucidation of **2-cyano-N-(4-nitrophenyl)acetamide**.

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References

- 1. 2-cyano-N-(4-nitrophenyl)acetamide | C₉H₇N₃O₃ | CID 2792626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
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